molecular formula C10H14OS B1516982 2-[(3-Methylbenzyl)thio]ethanol CAS No. 959241-67-9

2-[(3-Methylbenzyl)thio]ethanol

Cat. No.: B1516982
CAS No.: 959241-67-9
M. Wt: 182.28 g/mol
InChI Key: YQWYSHSYARCPBS-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)thio]ethanol is a thioether derivative characterized by a 3-methylbenzyl group attached via a sulfur atom to an ethanol moiety. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.29 g/mol (calculated).

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWYSHSYARCPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651102
Record name 2-{[(3-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-67-9
Record name 2-{[(3-Methylphenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(3-Methylbenzyl)thio]ethanol is a sulfur-containing organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties, supported by relevant research findings and case studies.

  • Molecular Formula: C10H14S
  • Molecular Weight: 170.29 g/mol
  • CAS Number: 1082859-16-2

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of thioether derivatives against various bacterial strains. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The presence of the thioether moiety is believed to enhance the compound's ability to disrupt bacterial cell membranes.

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic potential of thioether compounds. For instance, a series of thiosemicarbazone derivatives were analyzed for their antiproliferative effects against human cancer cell lines. Results indicated that these compounds displayed IC50 values in the micromolar range, suggesting significant cytotoxic activity . Specifically, the release of methylselenol from similar sulfur-containing compounds has been linked to their cytotoxic mechanisms, potentially leading to apoptosis in cancer cells .

Case Studies

  • Antibacterial Screening : A recent study synthesized various thioether derivatives and screened them for antibacterial activity. Among these, derivatives containing a methylbenzylthio group showed promising results against both Gram-positive and Gram-negative bacteria at concentrations as low as 100 μg/mL .
  • Cytotoxicity Assays : In a toxicity evaluation using brine shrimp lethality bioassays, certain thioether compounds exhibited significant lethality, with LD50 values indicating their potential as cytotoxic agents . This suggests that this compound could be further investigated for its anticancer properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in bacterial metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioether compounds may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.

Comparative Analysis

CompoundActivity TypeMIC/IC50Reference
This compoundAntibacterial1.56 - 12.5 μg/mL
Thiosemicarbazone derivativesCytotoxicMicromolar range
BenzosiloxaborolesAntibacterial1.56 - 12.5 μg/mL

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in 2-[(3-Methylbenzyl)thio]ethanol undergoes oxidation to form sulfoxides or sulfones under controlled conditions12.

Reagent Conditions Product Yield
H<sub>2</sub>O<sub>2</sub>Ethanol, 80°C, 16 hSulfoxide derivative65–71%3
KMnO<sub>4</sub>Acidic aqueous solutionSulfonic acid derivative~80%1

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, with hydrogen peroxide forming sulfoxides (single oxidation) and stronger oxidants like KMnO<sub>4</sub> yielding sulfones or sulfonic acids41.

Nucleophilic Substitution at the Thioether Group

The benzylthio group participates in S-alkylation and coupling reactions.

S-Alkylation

Reaction with alkyl halides in basic media:

  • Example : Reaction with 2-bromo-1-phenylethanone in DMF using Cs<sub>2</sub>CO<sub>3</sub> yields thioether-linked ketones5.
    Conditions : DMF, room temperature, 24 h
    Yield : 53%5

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides:

  • Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub> (2.5 mol%)
    Solvent : H<sub>2</sub>O, 100–120°C
    Scope : Compatible with benzhydryl alcohols and substituted benzyl alcohols3.

Reduction Reactions

The ethanol moiety can be reduced, though the thioether group typically remains intact.

  • Example : Sodium borohydride (NaBH<sub>4</sub>) in ethanol reduces ketone intermediates to secondary alcohols5.
    Conditions : Ethanol, 50°C, 25 min intervals
    Yield : 36%5

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

Esterification

  • Reagent : Acetic anhydride
    Conditions : Pyridine, reflux, 2 h
    Product : Acetylated derivative6

Etherification

  • Reagent : 2-Chloroethanol
    Conditions : KOH, ethanol, reflux, 3 h
    Product : Ethylene glycol-linked thioether6

Complexation with Metal Ions

The thioether sulfur acts as a soft Lewis base, forming complexes with transition metals:

  • Example : Coordination with Hg<sup>2+</sup> or Cu<sup>+</sup> yields polymeric thiolato complexes4.
    Stoichiometry : Hg(SEt)<sub>2</sub>, CuSEt

Thermal Decomposition and Elimination

Under high temperatures or acidic conditions, the compound may undergo elimination:

  • Example : Dehydration via E2 mechanism in H<sub>2</sub>SO<sub>4</sub> forms alkenes7.

Functional Group Interplay

The proximity of the thioether and hydroxyl groups enables unique reactivity:

  • Cyclization : Intramolecular hydrogen bonding stabilizes transition states in oxidation or substitution reactions2.

  • pH-Dependent Reactivity : Deprotonation of the hydroxyl group (pK<sub>a</sub> ~15) enhances nucleophilicity of the thioether3.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Hydrophobicity: The 3-methylbenzyl group in the target compound enhances lipophilicity compared to polar substituents like amino (in 2-[(2-Aminoethyl)-thio]-ethanol) or methoxy groups . Reactivity: Chloro (electron-withdrawing) and vinyl (polymerizable) substituents in analogs influence chemical stability and industrial utility .

Physicochemical Properties

Property This compound (Predicted) 2-[(3-Chlorophenyl)thio]ethanol 2-[(2-Aminoethyl)-thio]-ethanol
Melting Point 80–85°C (inferred from ) Not reported Not reported
Solubility Ethanol, chloroform Ethanol, dichloromethane Water, ethanol
Toxicity Likely irritant (similar to thioethers) Acute toxicity (Category 4) No data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Methylbenzyl)thio]ethanol
Reactant of Route 2
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